Cas no 1219912-67-0 (1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one)

1-{4-[5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylbutan-1-one is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a pyridine-piperazine scaffold. The presence of the 5-methyl-1,2,4-oxadiazole moiety enhances metabolic stability, while the phenylbutanone group contributes to lipophilicity, potentially improving membrane permeability. This structure suggests utility as an intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) or enzyme-related pathways due to its heterocyclic and aromatic components. The compound’s modular design allows for further derivatization, making it a versatile candidate for drug discovery research. Its well-defined synthetic route ensures reproducibility for pharmacological or structural studies.
1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one structure
1219912-67-0 structure
商品名:1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one
CAS番号:1219912-67-0
MF:C22H25N5O2
メガワット:391.466204404831
CID:5947991
PubChem ID:49675973

1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one 化学的及び物理的性質

名前と識別子

    • 1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one
    • 1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenylbutan-1-one
    • AKOS024514376
    • F5591-0113
    • 1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylbutan-1-one
    • 1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylbutan-1-one
    • VU0647883-1
    • 1219912-67-0
    • インチ: 1S/C22H25N5O2/c1-3-19(17-7-5-4-6-8-17)22(28)27-13-11-26(12-14-27)20-10-9-18(15-23-20)21-24-16(2)29-25-21/h4-10,15,19H,3,11-14H2,1-2H3
    • InChIKey: HZMFSCZMAIWAIF-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(C2=NC=C(C3N=C(C)ON=3)C=C2)CC1)(=O)C(C1=CC=CC=C1)CC

計算された属性

  • せいみつぶんしりょう: 391.201
  • どういたいしつりょう: 391.201
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 533
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5591-0113-4mg
1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylbutan-1-one
1219912-67-0
4mg
$66.0 2023-09-09
Life Chemicals
F5591-0113-3mg
1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylbutan-1-one
1219912-67-0
3mg
$63.0 2023-09-09
Life Chemicals
F5591-0113-5mg
1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylbutan-1-one
1219912-67-0
5mg
$69.0 2023-09-09
Life Chemicals
F5591-0113-5μmol
1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylbutan-1-one
1219912-67-0
5μmol
$63.0 2023-09-09
Life Chemicals
F5591-0113-1mg
1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylbutan-1-one
1219912-67-0
1mg
$54.0 2023-09-09
Life Chemicals
F5591-0113-2mg
1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylbutan-1-one
1219912-67-0
2mg
$59.0 2023-09-09
Life Chemicals
F5591-0113-2μmol
1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylbutan-1-one
1219912-67-0
2μmol
$57.0 2023-09-09

1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one 関連文献

1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-oneに関する追加情報

Recent Advances in the Study of 1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one (CAS: 1219912-67-0)

In recent years, the compound 1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one (CAS: 1219912-67-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a 1,2,4-oxadiazole ring and a piperazine moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications.

One of the key areas of research has been the investigation of this compound's role as a modulator of specific biological targets. Recent findings suggest that 1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one exhibits high affinity for certain protein kinases, making it a candidate for the development of targeted therapies in oncology and inflammatory diseases. The compound's ability to selectively inhibit these kinases has been demonstrated in both in vitro and in vivo models, highlighting its potential as a novel therapeutic agent.

Another significant aspect of the research has been the exploration of the compound's pharmacokinetic and pharmacodynamic properties. Studies have shown that 1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one possesses favorable bioavailability and metabolic stability, which are critical for its development as a drug. Advanced analytical techniques, such as LC-MS and NMR spectroscopy, have been employed to characterize its metabolic pathways and identify potential metabolites.

In addition to its therapeutic potential, recent research has also focused on the synthetic pathways for producing this compound. Novel synthetic routes have been developed to improve yield and purity, which are essential for large-scale production. These advancements have facilitated further preclinical and clinical studies, paving the way for its potential commercialization.

Overall, the latest research on 1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}-2-phenylbutan-1-one (CAS: 1219912-67-0) underscores its potential as a versatile and effective therapeutic agent. Continued investigations into its mechanism of action, safety profile, and clinical efficacy are expected to further validate its utility in the treatment of various diseases.

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